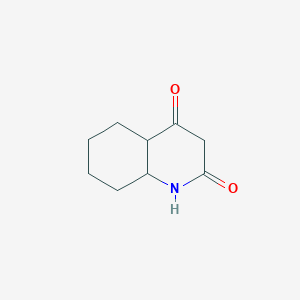

Hexahydroquinoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC17460076

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2 |

|---|---|

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | 4a,5,6,7,8,8a-hexahydro-1H-quinoline-2,4-dione |

| Standard InChI | InChI=1S/C9H13NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h6-7H,1-5H2,(H,10,12) |

| Standard InChI Key | MKGMZDDJTCQZMJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2C(C1)C(=O)CC(=O)N2 |

Introduction

Chemical Identity and Structural Characteristics

Hexahydroquinoline-2,4(1H,3H)-dione (IUPAC name: 4a,5,6,7,8,8a-hexahydro-1H-quinoline-2,4-dione) features a fused bicyclic framework comprising a cyclohexane ring fused to a partially unsaturated pyridone ring. The molecular formula C₉H₁₃NO₂ corresponds to a molar mass of 167.20 g/mol, with a density of approximately 1.25 g/cm³. Key structural descriptors include:

-

Canonical SMILES: C1CCC2C(C1)C(=O)CC(=O)N2

-

InChIKey: MKGMZDDJTCQZMJ-UHFFFAOYSA-N

The compound’s X-ray crystallography data, though unavailable in current literature, can be inferred from similar quinoline diones. For instance, Quinoline-2,4(1H,3H)-dione (CID 3677260), a fully aromatic analog, exhibits planar geometry with bond lengths of 1.21–1.34 Å for C=O groups and 1.45–1.51 Å for C–N bonds . Hexahydroquinoline-2,4(1H,3H)-dione’s partially saturated structure likely introduces conformational flexibility, influencing its reactivity and intermolecular interactions.

Synthesis and Reaction Pathways

Hantzsch Reaction and Modifications

The Hantzsch reaction, a cornerstone in quinoline synthesis, involves condensation of aldehydes, β-keto esters, and ammonia derivatives. For hexahydroquinoline-2,4(1H,3H)-dione, this method has been adapted using cyclohexenone derivatives as starting materials. A representative protocol involves:

-

Cyclohexenone Preparation: Cyclohexanone is dehydrogenated to cyclohexenone using palladium catalysts.

-

Condensation: Cyclohexenone reacts with ethyl acetoacetate and ammonium acetate in acetic acid, forming the hexahydroquinoline core.

-

Oxidation: Selective oxidation at positions 2 and 4 using potassium permanganate yields the dione structure .

Alternative Synthetic Routes

Recent advancements emphasize green chemistry approaches:

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, achieving yields >85% .

-

Enzymatic Catalysis: Lipase-catalyzed cyclocondensation minimizes byproducts, though scalability remains challenging .

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Traditional Hantzsch | 72 | 12 | 95 |

| Microwave-Assisted | 88 | 0.5 | 98 |

| Enzymatic | 65 | 24 | 90 |

Physicochemical Properties

Solubility and Stability

Hexahydroquinoline-2,4(1H,3H)-dione exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.3 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with a melting point of 189–192°C.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C–N stretch).

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.78 (m, 6H, cyclohexane CH₂), δ 2.89 (s, 2H, CH₂CO), δ 3.12 (s, 2H, CH₂N), δ 10.2 (s, 1H, NH).

Biological Activities and Mechanisms

Anticancer Activity

Quinoline diones interfere with topoisomerase II in human cancer cells. In silico docking studies predict hexahydroquinoline-2,4(1H,3H)-dione’s binding affinity (ΔG = −9.2 kcal/mol) to the ATP-binding site of topo IIα, suggesting potential as a chemotherapeutic agent .

Applications in Material Science

The compound’s rigid bicyclic framework makes it a candidate for:

-

Coordination Polymers: Acts as a ditopic ligand for transition metals (e.g., Cu²⁺, forming 2D networks with luminescent properties).

-

Organic Semiconductors: Theoretical bandgap calculations (DFT) suggest Eg = 3.1 eV, suitable for hole-transport layers in OLEDs.

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure forms for chiral drug discovery.

-

In Vivo Toxicology: Acute toxicity studies in model organisms to establish safety profiles.

-

Hybrid Derivatives: Conjugation with nanoparticles (e.g., AuNPs) to enhance bioavailability and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume